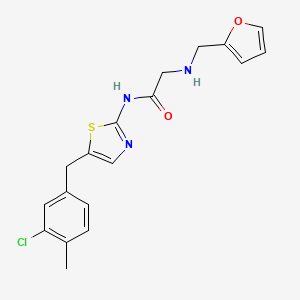
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound with notable chemical and biological properties. Its structure includes a pyridazinone core, a phenyl group, and a benzenesulfonamide moiety with a trifluoromethyl group, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Pyridazinone Core: : This can be achieved through a cyclization reaction involving appropriate hydrazine derivatives and dicarbonyl compounds.
Introduction of the Phenyl Group: : The phenyl group is typically added via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Propyl Chain: : This step often involves nucleophilic substitution reactions.
Formation of the Benzenesulfonamide Moiety: : The final product is obtained by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale production might optimize these steps to improve yield and reduce costs, employing continuous flow chemistry, advanced catalysis, and purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Oxidation: : N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.
Reduction: : Reduction reactions can target the nitro or carbonyl groups, depending on the conditions and reagents used.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reagents like halogens (Br2, Cl2), alkyl halides, and various nucleophiles (amines, thiols) are frequently used.
Major Products
Oxidation: : Leads to products with additional oxygen functionalities.
Reduction: : Results in alcohols, amines, or other reduced derivatives.
Substitution: : Produces a variety of substituted derivatives with different functional groups.
科学的研究の応用
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of new materials and as a catalyst or stabilizer in various industrial processes.
作用機序
The compound's mechanism of action can involve multiple pathways:
Molecular Targets: : Enzymes, receptors, and ion channels may be key targets.
Pathways Involved: : Interference with signaling pathways, such as those involving kinase or phosphatase activity, can lead to significant biological effects.
類似化合物との比較
Similar Compounds
N-(3-(4-methylpyridazin-1(2H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
Highlighting Its Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which impart specific reactivity patterns and biological activities. The presence of the trifluoromethyl group, in particular, can significantly influence its pharmacokinetics and metabolic stability, distinguishing it from other similar compounds.
What aspect of this compound intrigues you the most?
特性
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c21-20(22,23)16-9-4-5-10-18(16)30(28,29)24-13-6-14-26-19(27)12-11-17(25-26)15-7-2-1-3-8-15/h1-5,7-12,24H,6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAAMICPEXYSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)




![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)




![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
